molecular formula C22H27NO4 B138505 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol CAS No. 129101-33-3

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol

Cat. No.: B138505
CAS No.: 129101-33-3
M. Wt: 369.5 g/mol
InChI Key: QSCYKSXNGYFRFZ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-cancerous and Pharmacological Activities

Chromene derivatives exhibit promising analgesic, anticonvulsant, and anti-inflammatory activities. 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile was synthesized, showing potential in these pharmacological areas. A structure-activity relationship study highlighted specific compounds as more beneficial for analgesic and anti-inflammatory activities compared to others (Abdelwahab & Fekry, 2022).

Antimicrobial Applications

Novel chromene derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds showed moderate to excellent antimicrobial activities against bacterial and fungal strains, identifying promising lead compounds comparable to standard references (Mannam et al., 2020).

Synthetic Methodologies and Chemical Characterization

The synthesis of structurally unique chromene derivatives has been achieved, involving various chemical reactions and confirming structures using IR, 1H NMR, 13C NMR, and MS spectroscopy. These syntheses contribute to expanding the library of chromene compounds with potential biological activities (Menezes et al., 2011).

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c24-17(21-11-9-15-5-1-3-7-19(15)26-21)13-23-14-18(25)22-12-10-16-6-2-4-8-20(16)27-22/h1-8,17-18,21-25H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCYKSXNGYFRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=CC=CC=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925179
Record name 2,2'-Azanediylbis[1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125591-32-4
Record name alpha,alpha'-(Iminobis(methylene))bis(3,4-dihydro-2H-1-benzopyran-2-methanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125591324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azanediylbis[1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3 parts of (A+A+)-α,α'-[[(phenylmethyl)imino]bis(methylene)]bis[3,4-dihydro-2H-1-benzopyran-2-methanol] and 120 parts of methanol was hydrogenated at normal pressure and at room temperature with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was taken up in dichloromethane. The organic phase was washed with a 10% sodium hydroxide solution and with water, dried, filtered and evaporated. The residue was dried in vacuo at 80° C., yielding 1.2 parts (19%) of (A+A+)-α,α'-[iminobis(methylene)]bis[3,4-dihydro-2H-1-benzopyran-2-methanol]; mp. 130.8° C.; [α]589 =+121.50° (c=1% CH3OH) (compound 74).
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Q & A

Q1: What is the significance of the absolute configuration in the two stereoisomers of 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol hydrobromide?

A1: The research paper [] reveals that the two stereoisomers of this compound hydrobromide exhibit distinct biological activities. This difference arises from their contrasting absolute configurations:

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